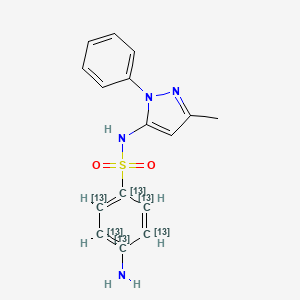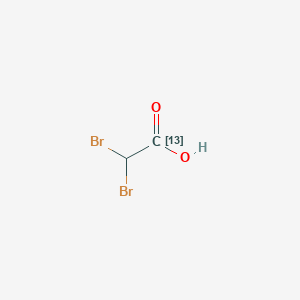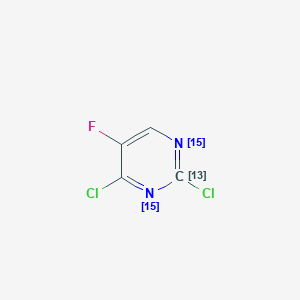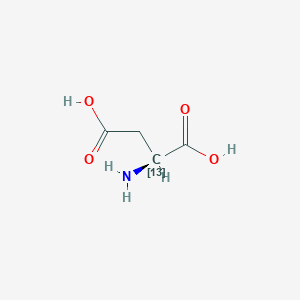
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it a valuable tool in research involving metabolic pathways, molecular interactions, and structural analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled precursors, such as nitrogen-15 labeled ammonia and carbon-13 labeled formaldehyde. These precursors undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring and amino group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
科学的研究の応用
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The compound’s unique structure enables it to participate in various biochemical reactions, influencing cellular processes and metabolic functions.
類似化合物との比較
Similar Compounds
(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoic acid: A non-labeled analog of the compound, used in similar research applications but without the isotopic tracking capabilities.
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid: A partially labeled analog with nitrogen-15 labeling only.
(2S)-2-azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)propanoic acid: A partially labeled analog with carbon-13 labeling only.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid lies in its comprehensive isotopic labeling, which provides a powerful tool for detailed studies of molecular dynamics and interactions. This compound’s ability to be tracked with high precision in various systems makes it invaluable for advanced research in multiple scientific disciplines.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
162.105 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
HNDVDQJCIGZPNO-HUEJSTCGSA-N |
異性体SMILES |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)




![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)



![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
